
2-(4-bromo-3-methylphenyl)-1H-imidazole
Übersicht
Beschreibung
2-(4-bromo-3-methylphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methylphenyl)-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-bromo-3-methylphenyl)-1H-imidazole in lab experiments is its high potency against cancer cells and inflammatory diseases. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3-methylphenyl)-1H-imidazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel derivatives of 2-(4-bromo-3-methylphenyl)-1H-imidazole with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenyl)-1H-imidazole has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit significant activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has shown promising results in the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
180083-01-6 |
|---|---|
Produktname |
2-(4-bromo-3-methylphenyl)-1H-imidazole |
Molekularformel |
C10H9BrN2 |
Molekulargewicht |
237.1 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
NSFUTNZCJRSLRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Synonyme |
2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

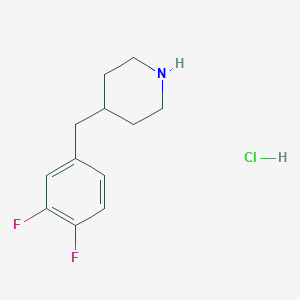




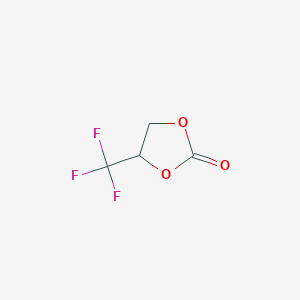
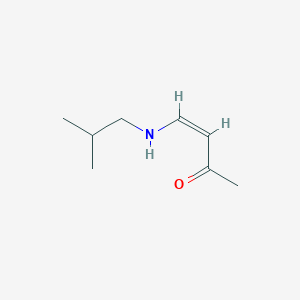

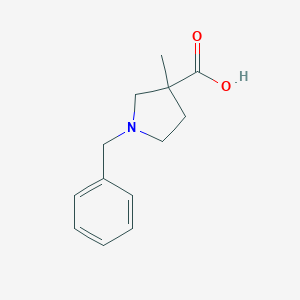
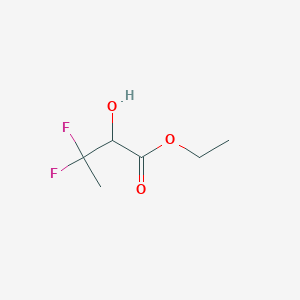
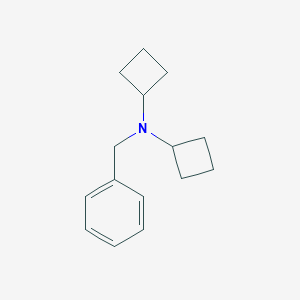
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
